

# comparing the in vivo efficacy of different MALT1 inhibitors

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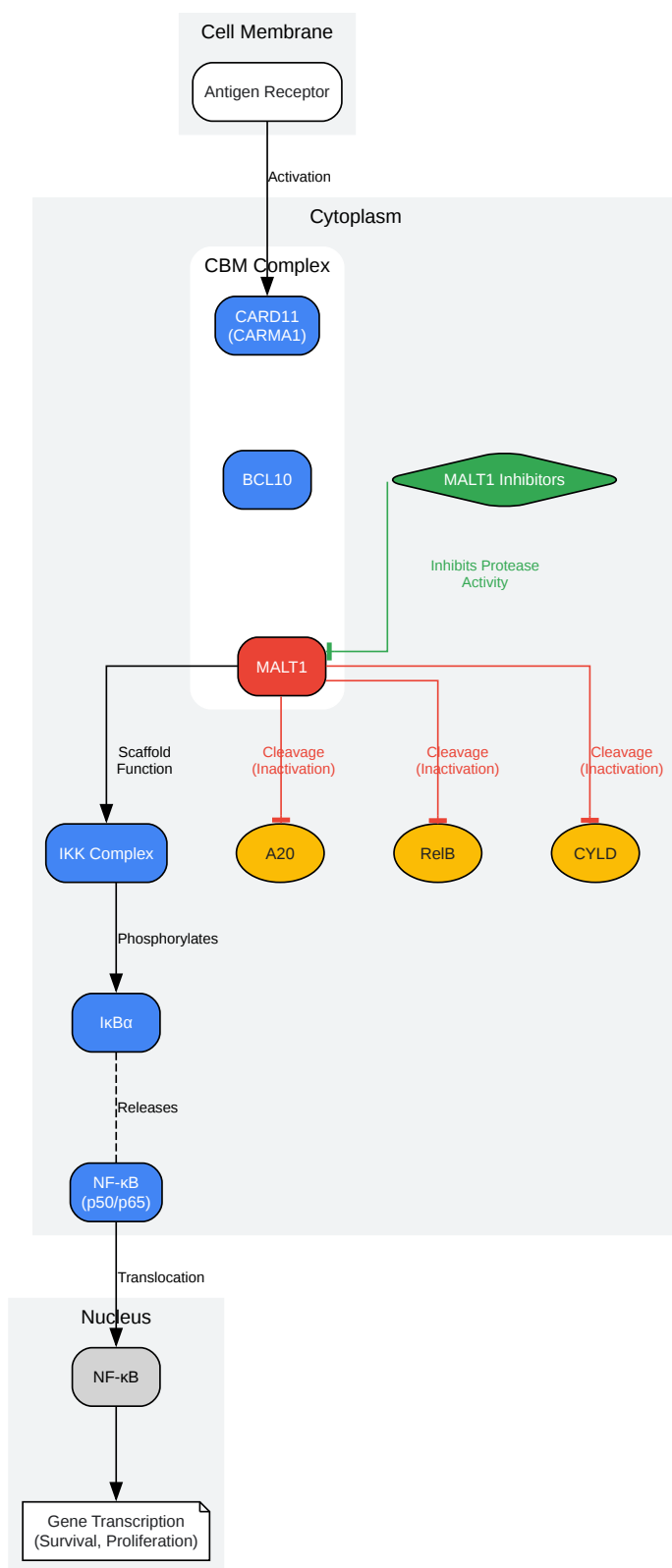
## A Comparative Guide to the In Vivo Efficacy of MALT1 Inhibitors

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in oncology and immunology. As a dual-function scaffold and cysteine protease, MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which activates the NF- $\kappa$ B signaling pathway essential for the proliferation and survival of certain cancer cells and for the function of immune cells.[1][2][3] Its protease activity, in particular, is crucial for cleaving and inactivating negative regulators of NF- $\kappa$ B, such as A20, RelB, and CYLD, thereby amplifying the signal.[4][5] This has led to the development of numerous small-molecule MALT1 inhibitors, with several showing promising preclinical in vivo activity.

This guide provides a comparative overview of the in vivo efficacy of prominent MALT1 inhibitors based on published experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of MALT1-targeted therapies.

## MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF- $\kappa$ B signaling cascade. Upon antigen receptor stimulation, the CBM complex is formed, leading to MALT1 protease activation. Activated MALT1 cleaves several substrates to sustain NF- $\kappa$ B activation, which promotes cell survival and proliferation. MALT1 inhibitors block this proteolytic activity.



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**Caption:** MALT1 activation and inhibition within the NF-κB pathway.

## Comparative Efficacy of MALT1 Inhibitors

The following table summarizes the in vivo efficacy of several MALT1 inhibitors from preclinical studies. Direct comparison is challenging due to variations in experimental models, dosing regimens, and endpoint measurements across different studies. However, the data collectively demonstrate the potent anti-tumor and anti-inflammatory activity of targeting MALT1.

Inhibitor	Animal Model	Disease/Cell Line	Dosing Regimen	Key Efficacy Results	Citation(s)
JNJ-67856633	Mouse Xenograft	OCI-Ly3, OCI-Ly10 (ABC-DLBCL)	1-100 mg/kg, p.o., BID	Dose-dependent tumor growth inhibition (TGI). Potent TGI observed in both cell line-derived and patient-derived xenografts.	
ABBV-MALT1	Mouse Xenograft	OCI-Ly3 (ABC-DLBCL)	Not specified	Potent xenograft inhibition.	
ABBV-MALT1	Mouse PDX	LY-24-0063 (CARD11-mutant)	Not specified	96% TGI (tumor regression).	
MI-2	Mouse Xenograft	HBL-1 (ABC-DLBCL)	25 mg/kg, i.p., BID	Significant TGI compared to vehicle. Reduced nuclear c-REL in tumors.	
SY-12696	Mouse Xenograft	OCI-Ly3 (ABC-DLBCL)	5, 10, 20 mg/kg	Dose-dependent TGI, up to 90% at 20 mg/kg.	

MLT-943	Rat Model	Collagen-Induced Arthritis	10 mg/kg, p.o., QD	Fully prevented paw swelling and normalized joint histology scores.
MLT-943	Rat Model	SRBC Immunization	1.5 mg/kg, p.o., BID	90% inhibition of antibody production.
C4x compound	Mouse Xenograft	Not specified	30 mg/kg, p.o.	Significant TGI, comparable to JNJ-67856633.

Note: TGI = Tumor Growth Inhibition; p.o. = oral administration; i.p. = intraperitoneal injection; BID = twice daily; QD = once daily; ABC-DLBCL = Activated B-Cell like Diffuse Large B-Cell Lymphoma; PDX = Patient-Derived Xenograft; SRBC = Sheep Red Blood Cell.

## Experimental Protocols and Methodologies

The in vivo assessment of MALT1 inhibitors predominantly relies on xenograft models of B-cell lymphomas and inflammatory disease models.

### Xenograft Tumor Model (ABC-DLBCL)

This is the most common model for evaluating anti-cancer efficacy.

- **Cell Lines:** Human ABC-DLBCL cell lines with known dependence on NF- $\kappa$ B signaling, such as OCI-Ly3, OCI-Ly10, HBL-1, and TMD8, are frequently used.
- **Animal Strain:** Immunocompromised mice (e.g., NOD-SCID or similar strains) are used to prevent rejection of the human tumor cells.

- Procedure:
  - Cell Implantation: A specific number of cancer cells (e.g., 5-10 million) are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.
  - Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomization & Treatment: Mice are randomized into vehicle control and treatment groups. The MALT1 inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
  - Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis, such as Western blotting for MALT1 substrates (e.g., uncleaved BCL10 or CYLD) or immunohistochemistry for NF- $\kappa$ B pathway markers (e.g., nuclear c-REL). Efficacy is reported as percent Tumor Growth Inhibition (%TGI).

## Collagen-Induced Arthritis (CIA) Model

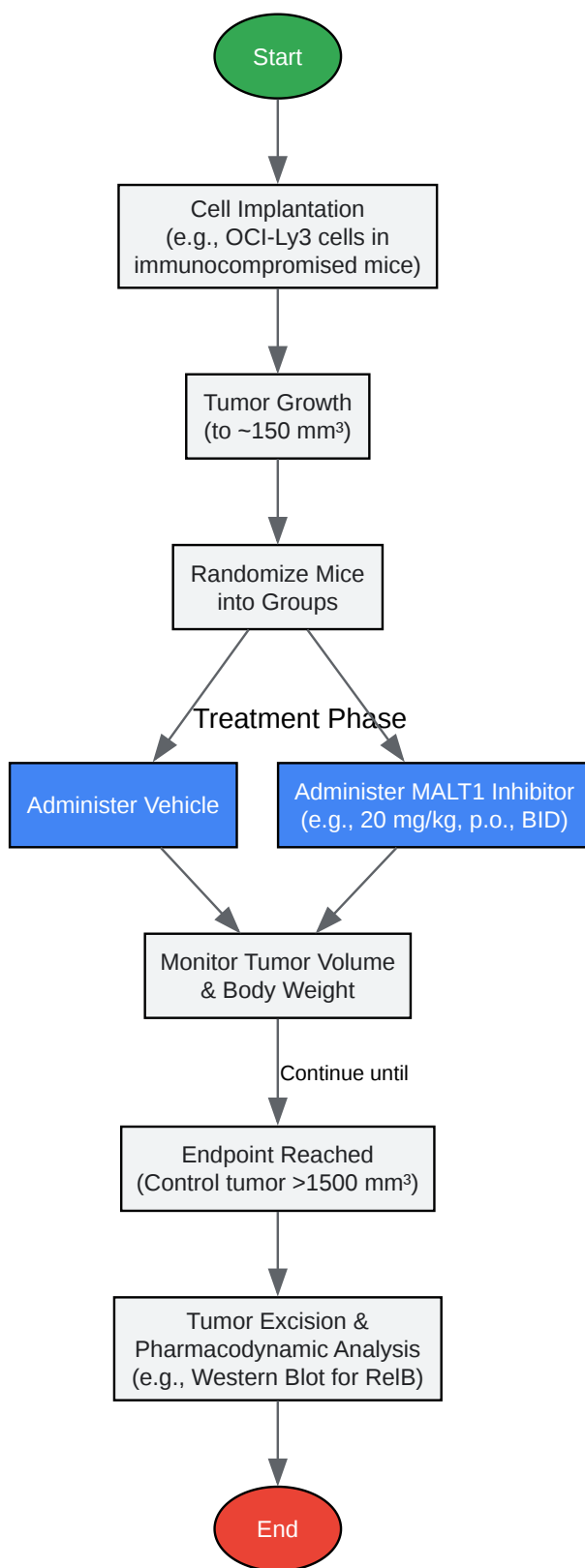
This model is used to assess the anti-inflammatory potential of MALT1 inhibitors.

- Animal Strain: Specific rat strains susceptible to collagen-induced arthritis are used.
- Procedure:
  - Immunization: Animals are immunized with an emulsion of bovine type II collagen and an adjuvant to induce an autoimmune response against joint cartilage.
  - Treatment: Prophylactic or therapeutic treatment with the MALT1 inhibitor (e.g., MLT-943) is initiated.
  - Monitoring: The development and severity of arthritis are monitored by scoring clinical signs like paw swelling and redness.

- **Endpoint Analysis:** At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure anti-collagen antibody levels.

## Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo xenograft study to test MALT1 inhibitor efficacy.



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**Caption:** Standard workflow for a preclinical xenograft efficacy study.



## Concluding Remarks

The preclinical in vivo data strongly support the therapeutic potential of MALT1 protease inhibition for treating ABC-DLBCL and other B-cell malignancies, as well as certain inflammatory conditions. Multiple compounds, such as JNJ-67856633, ABBV-MALT1, and SY-12696, have demonstrated robust single-agent tumor growth inhibition in various xenograft models. Notably, MALT1 inhibitors show efficacy in models with mutations downstream of BTK (e.g., CARD11 mutations), suggesting they could be valuable for patients resistant to BTK inhibitors.

While these findings are promising, long-term inhibition of MALT1 has been associated with a reduction in regulatory T cells (Tregs) and the emergence of immune-related pathologies in some preclinical toxicology studies, a factor that requires careful consideration in clinical development. The ongoing and future clinical trials for first-in-class inhibitors like JNJ-67856633 and ONO-7018 will be crucial in defining the safety and efficacy profile of MALT1 inhibition in patients.

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